Taxumairol K
Description
Taxumairol K is a diterpenoid compound isolated from Taxus mairei (Mei Li Hong Dou Shan), a species of yew endemic to East Asia. Its molecular formula is C₃₁H₄₀O₁₁, and it exhibits a specific optical rotation of [α]D = −8.5° . While its pharmacological activities remain understudied, this compound belongs to the broader Taxumairol family, which is structurally characterized by fused diterpene skeletons with varying oxygenated functional groups.
Properties
Molecular Formula |
C31H40O11 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,16-diacetyloxy-5,8,11-trihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate |
InChI |
InChI=1S/C31H40O11/c1-15-19(34)13-30(28(4,5)38)22(15)23(36)25(41-27(37)18-10-8-7-9-11-18)29(6)20(35)12-21-31(14-39-21,42-17(3)33)24(29)26(30)40-16(2)32/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1 |
InChI Key |
IEMBQVLDTQOXFV-LPRGFTSCSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)O)C)OC(=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)O)C)OC(=O)C5=CC=CC=C5)O |
Synonyms |
taxumairol K |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural diversity within the Taxumairol series arises from differences in carbon chain length, oxygenation patterns, and stereochemistry. Below is a comparative table of Taxumairol K and its analogs:
| Compound | Molecular Formula | [α]D | Source (Plant Part) | Pharmacological Activity | Yield (% dry weight) |
|---|---|---|---|---|---|
| Taxumairol H | C₃₃H₄₂O₁₂ | +2.6° | Taxus mairei (root) | Not reported | - |
| Taxumairol I | C₂₈H₃₈O₁₁ | +73.5° | Taxus mairei (root) | Not reported | - |
| Taxumairol J | C₂₆H₃₆O₁₀ | +9.8° | Taxus mairei (root) | Not reported | - |
| This compound | C₃₁H₄₀O₁₁ | −8.5° | Taxus mairei | Not reported | - |
| Taxumairol L | C₃₂H₄₆O₁₄ | Not reported | Taxus mairei (root) | Not reported | - |
| Taxumairol Q | C₂₄H₃₆O₁₀ | Not reported | Taxus sumatrana (leaves, twigs) | Cytotoxic | 0.000076 |
| Taxumairol U | C₃₀H₄₄O₁₃ | −18° | Taxus sumatrana (leaves, twigs) | Cytotoxic | 0.00022 |
| Taxumairol V | C₂₈H₄₂O₁₂ | −13° | Taxus sumatrana (leaves, twigs) | Cytotoxic | - |
Key Observations :
Molecular Complexity : this compound (C₃₁H₄₀O₁₁) is structurally intermediate between Taxumairol H (C₃₃H₄₂O₁₂) and Taxumairol Q (C₂₄H₃₆O₁₀), suggesting a balance between lipophilicity and polarity that may influence bioavailability .
Optical Rotation : The negative [α]D of this compound (−8.5°) contrasts sharply with the highly positive rotations of Taxumairol I (+73.5°) and H (+2.6°), indicating distinct stereochemical configurations that could affect receptor binding .
Species-Specific Biosynthesis : this compound is exclusive to Taxus mairei, while cytotoxic analogs like Q, U, and V are found in Taxus sumatrana. This highlights species-dependent metabolic pathways in yew plants .
Pharmacological Activities
- Cytotoxic Analogs : Taxumairol Q, U, and V demonstrate cytotoxicity, likely due to their oxygen-rich functional groups (e.g., epoxide or hydroxyl moieties) that enhance interactions with cellular targets like microtubules or DNA .
- Its lower oxygenation (C₃₁H₄₀O₁₁ vs. C₃₀H₄₄O₁₃ in Taxumairol U) may reduce reactivity with biological macromolecules .
Yield and Isolation Challenges
- Taxumairol Q and U are isolated in trace amounts (0.000076% and 0.00022% dw, respectively), making large-scale pharmacological studies impractical. This compound’s yield remains undocumented, suggesting similar challenges in natural extraction .
Q & A
Q. How is Taxumairol K structurally characterized, and what spectroscopic methods are most reliable for its identification?
this compound’s structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and high-resolution mass spectrometry (HR-MS). For reproducibility:
- NMR : Compare chemical shifts with published data (e.g., δ 2.5–3.5 ppm for diterpenoid protons).
- HR-MS : Confirm molecular formula ([M+H]+ or [M–H]– ions) with <2 ppm mass error. Cross-validate results using X-ray crystallography if crystalline samples are available .
Q. What are the standard protocols for isolating this compound from natural sources?
Isolation involves:
- Extraction : Use polar solvents (e.g., methanol/water) under reflux.
- Chromatography : Fractionate via column chromatography (silica gel, Sephadex LH-20) followed by HPLC with C18 columns.
- Purity Assessment : Validate via HPLC-DAD (≥95% purity) and TLC (Rf comparison with standards) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variations in:
- Experimental Design : Cell line specificity (e.g., HeLa vs. MCF-7), dosage ranges, and exposure times.
- Compound Integrity : Verify purity and stability (e.g., degradation under light/temperature).
- Assay Conditions : Control for solvent interference (e.g., DMSO cytotoxicity). Methodological Solution :
- Replicate assays in parallel with positive controls.
- Conduct meta-analyses comparing bioactivity thresholds and statistical significance (p<0.05) .
Q. What computational strategies are effective for predicting this compound’s molecular targets and binding affinities?
Use in silico approaches:
- Docking Simulations : Employ AutoDock Vina or Schrödinger Suite with published crystal structures (e.g., PDB IDs).
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER).
- QSAR Models : Corrogate structural features (e.g., hydroxyl groups) with activity data .
Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity while minimizing false positives?
- Range Selection : Test logarithmic concentrations (e.g., 1 nM–100 µM).
- Controls : Include vehicle (solvent-only) and untreated controls.
- Endpoint Assays : Combine MTT/WST-1 with apoptosis markers (Annexin V/PI).
- Statistical Rigor : Use nonlinear regression (GraphPad Prism) to calculate IC50 values with 95% confidence intervals .
Data Presentation and Validation
Q. What criteria should guide the inclusion of this compound-related data in tables for publication?
- Self-Containment : Each table must include a descriptive title, footnotes explaining abbreviations, and error margins (e.g., mean ± SD).
- Precision : Report numerical data to one digit beyond instrument precision (e.g., HPLC retention time: 12.3 ± 0.1 min).
- Reproducibility : Provide raw data in supplementary materials (e.g., NMR spectra, chromatograms) .
Q. Example Table: Comparative Bioactivity of this compound Derivatives
| Derivative | IC50 (µM) ± SD | Target Cell Line | Assay Type | Reference |
|---|---|---|---|---|
| Tax-K-1 | 5.2 ± 0.3 | HeLa | MTT | |
| Tax-K-2 | 12.7 ± 1.1 | MCF-7 | WST-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
